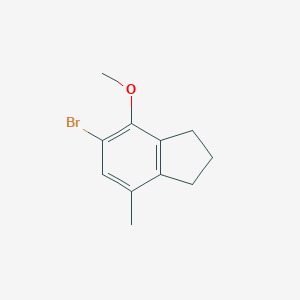

5-Bromo-4-Methoxy-7-Methylindane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-6-10(12)11(13-2)9-5-3-4-8(7)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBZAUYPBWFMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379333 | |

| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-09-1 | |

| Record name | 5-Bromo-2,3-dihydro-4-methoxy-7-methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Methoxy 7 Methylindane

Retrosynthetic Strategies for the 5-Bromo-4-Methoxy-7-Methylindane Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For this compound, the analysis reveals several possible synthetic routes.

A primary disconnection can be made at the C5-Br bond, suggesting a late-stage electrophilic bromination of a 4-Methoxy-7-Methylindane precursor. This is a common and effective strategy, as the electron-donating methoxy (B1213986) and methyl groups activate the aromatic ring towards electrophilic substitution and direct the incoming electrophile.

A further disconnection breaks the C-C bonds of the cyclopentane (B165970) ring. A logical approach is an intramolecular Friedel-Crafts reaction, which disconnects the indane core to a substituted benzene (B151609) with a three-carbon side chain, such as a phenylpropanoic acid or phenylpropyl halide. This strategy is widely used for the formation of five- and six-membered rings fused to an aromatic system. stackexchange.com

This leads back to a trisubstituted benzene ring, 1-methoxy-3-methylbenzene (m-cresol methyl ether) or a related isomer, as a potential starting material. The sequence of introducing the side chain and the bromine atom would be critical to control the final arrangement of substituents.

**2.2. Precursor Synthesis and Starting Material Derivatization

The success of the synthesis hinges on the efficient preparation of key precursors bearing the required substituents in the correct positions.

The construction of the indane skeleton often begins with a suitably substituted benzene derivative. A common precursor for the indanone core is a 3-phenylpropanoic acid, which can be synthesized through various classical methods. For the target molecule, a plausible precursor is 3-(2-methoxy-5-methylphenyl)propanoic acid.

The synthesis of this acid can start from commercially available compounds like m-cresol. The phenolic hydroxyl group of m-cresol would first be methylated to form 3-methylanisole. Subsequently, a Friedel-Crafts acylation with succinic anhydride would introduce the required three-carbon chain (after reduction), with the regiochemical outcome directed by the existing methyl and methoxy groups. An alternative is the Friedel-Crafts acylation of benzene with propionyl chloride to yield propiophenone, which can then be converted to 3-phenylpropanoic acid via the Willgerodt reaction. stackexchange.com The specific substituents would need to be introduced onto the benzene ring at an appropriate stage.

The order of introduction of the bromine, methoxy, and methyl groups is governed by the principles of electrophilic aromatic substitution and directing group effects.

Methoxy and Methyl Groups : These groups are typically present on the initial benzene precursor. In the case of starting with m-cresol, the methyl group is already in place. The hydroxyl group is converted to a methoxy ether early in the sequence, as the methoxy group is a powerful ortho-, para-director and is stable under the conditions of subsequent reactions like Friedel-Crafts acylation.

Bromine Moiety : The bromine atom is generally introduced in the final step of the synthesis. The bromination of the 4-Methoxy-7-Methylindane core is directed by the existing substituents. The C4-methoxy group is a strong activating ortho-, para-director, while the C7-methyl group is a weaker activating ortho-, para-director. The position para to the strong methoxy director (C5) is the most electronically enriched and sterically accessible site for electrophilic attack. This makes the regioselective introduction of bromine at the C5 position highly favorable.

Key Cyclization and Functionalization Reactions

The formation of the indane ring and its subsequent functionalization are the pivotal steps in the synthesis.

Intramolecular Friedel-Crafts acylation is a key reaction for forming the indanone ring system, which can then be reduced to the indane. stackexchange.com The cyclization of a 3-arylpropanoic acid precursor is typically promoted by a strong acid. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. researchgate.net

For instance, the synthesis of 4-Methoxy-7-methyl-1-indanone, a direct precursor to the unbrominated core of the target molecule, has been achieved by treating 3-(2′-methoxy-5′-methylphenyl)propanoic acid with PPA at elevated temperatures, affording the cyclized product in high yield. researchgate.net

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 3-(2′-methoxy-5′-methylphenyl)propanoic acid | PPA | 90-95°C, 1h | 4-Methoxy-7-methyl-1-indanone | 85% | researchgate.net |

Once the indanone is formed, the carbonyl group can be removed to yield the indane skeleton. Standard reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, are effective for this conversion. stackexchange.com

The final step in the proposed synthesis is the regioselective bromination of 4-Methoxy-7-Methylindane. The directing effects of the C4-methoxy and C7-methyl groups strongly favor substitution at the C5 position.

Various brominating agents can be employed for this electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and often highly regioselective reagent for the bromination of activated aromatic rings. mdma.chmdpi.com The reaction can be performed in solvents like acetonitrile, which can enhance the rate of the desired ionic ring bromination over radical side-chain bromination. mdma.ch Alternatively, molecular bromine (Br₂) in a suitable solvent, sometimes with a Lewis acid catalyst, can be used, although this may sometimes lead to lower selectivity or over-bromination. Photolytic bromination conditions can also be used, but these often favor radical reactions on the aliphatic portion of the indane ring unless carefully controlled. researchgate.net

For activated methoxy-substituted aromatic compounds, the use of NBS in acetonitrile at room temperature has been shown to be a highly efficient method for nuclear bromination, avoiding benzylic side-chain reactions. mdma.ch

| Substrate | Reagent / Solvent | Conditions | Major Product | Reference |

| Methoxybenzenes | NBS / Acetonitrile | Room Temp | Regiospecific nuclear bromination | mdma.ch |

| 5-Methoxyindane | Br₂ / CCl₄ (dark) | -15°C | Electrophilic ring bromination | researchgate.net |

| Tetrahydroindene | NBS / Acetic Acid | Room Temp | Dibromodiacetate derivatives | nih.gov |

Given the electronic properties of the 4-Methoxy-7-Methylindane intermediate, treatment with NBS in an appropriate solvent is expected to yield this compound with high regioselectivity.

Methoxy Group Installation and Modification Reactions

The methoxy group at the C4 position is a critical feature of the molecule. Its installation and subsequent modification are key aspects of the synthetic strategy.

Installation: The most direct method for installing the methoxy group is through the O-methylation of the corresponding phenol, 4-hydroxy-5-bromo-7-methylindane. This transformation is typically achieved using methylating agents in the presence of a base.

Classical Methylation: Reagents like dimethyl sulfate or methyl iodide are effective but are also toxic and hazardous. The reaction involves deprotonation of the phenol with a base (e.g., K₂CO₃, NaH) followed by nucleophilic attack on the methylating agent.

Green Methylation: In line with green chemistry principles, dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally friendly alternative. google.comresearchgate.net DMC can methylate phenols, often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), producing methanol and carbon dioxide as byproducts. google.com This method avoids the use of hazardous reagents and inorganic salt waste. researchgate.net

Modification (Demethylation): Cleavage of the aryl methyl ether to reveal the parent phenol is a common modification, enabling further derivatization. Several reagents are known to effect this transformation:

Boron Tribromide (BBr₃): BBr₃ is a highly effective and common reagent for the demethylation of aryl methyl ethers. nih.govnih.govcommonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures. commonorganicchemistry.com Recent studies suggest that sub-stoichiometric amounts of BBr₃ can be sufficient, proceeding through a proposed three-cycle mechanism. nih.govnih.gov

Hydrobromic Acid (HBr): Strong protic acids such as HBr can also cleave phenolic methyl ethers, usually requiring elevated temperatures. commonorganicchemistry.com

Thiolates: Strong nucleophiles, such as thiolates in polar aprotic solvents like DMF, can also be used for demethylation at high temperatures. commonorganicchemistry.com

| Reagent | Conditions | Key Features |

| Dimethyl Carbonate (DMC) | Base (e.g., DBU), Heat | Green, non-toxic methylating agent. google.comresearchgate.net |

| Boron Tribromide (BBr₃) | DCM, 0 °C to RT | Highly effective, mild conditions. commonorganicchemistry.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | High Temperature | Strong acid, less functional group tolerance. commonorganicchemistry.com |

Methylation Strategies at Specific Positions

The methyl group at the C7 position of the indane ring is a defining feature. Its introduction is typically designed into the early stages of the synthesis of the indane framework itself, rather than as a late-stage functionalization, which would suffer from poor regioselectivity.

A plausible synthetic approach would begin with a substituted benzene derivative that already contains the methyl group in the correct position relative to the other substituents. For instance, the synthesis could start from 3-methyl-2-bromoanisole. The indane ring would then be constructed onto this pre-functionalized aromatic core.

The common method for forming the indanone precursor to indane is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govnih.govresearchgate.net The synthesis would therefore involve preparing a 3-(substituted-phenyl)propionic acid where the C7-methyl group is already in place, followed by cyclization to form the indanone. Subsequent reduction of the ketone and the aromatic ring (if an indene intermediate is formed) would yield the final indane scaffold.

Novel Synthetic Routes and Process Optimization for this compound

Modern synthetic strategies focus on improving efficiency, selectivity, and the environmental profile of chemical processes. The synthesis of complex molecules like this compound benefits from advances in catalysis and green chemistry.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient synthesis of the indane core. Intramolecular Friedel-Crafts acylation, a key step, has seen significant improvements through the development of novel catalysts.

Lewis Acids: Traditional catalysts like AlCl₃ are effective but often required in stoichiometric amounts and generate significant waste. Modern alternatives include metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and niobium pentachloride (NbCl₅), which can act as both a reagent to form the acyl chloride and a catalyst for the cyclization under mild conditions. nih.govresearchgate.net

Metal-Free Cyclization: Cascade reductive Friedel–Crafts alkylation/cyclization of keto acids offers a metal-free alternative for synthesizing indanones. rsc.org

Asymmetric Catalysis: For the synthesis of chiral indane derivatives, enantioselective methods are crucial. Ruthenium-N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric hydrogenation of indoles and other heteroaromatics, demonstrating the power of tailored catalysts to control stereochemistry. nih.gov While not directly applicable to a pre-formed indane, such catalysts are vital in synthetic routes that build chirality early on.

Palladium Catalysis: Palladium catalysts are not typically used for the core indane synthesis but are invaluable for its derivatization (see Section 2.5). However, some novel methods for indene synthesis do employ palladium catalysis via C-H activation or annulation strategies. researchgate.netacs.org

| Catalyst Type | Application in Indane Synthesis | Advantages |

| Metal Triflates | Intramolecular Friedel-Crafts Acylation nih.gov | High efficiency, recoverable in ionic liquids. ruc.dk |

| Niobium Pentachloride (NbCl₅) | Intramolecular Friedel-Crafts Acylation researchgate.net | Mild conditions, dual reagent/catalyst role. researchgate.net |

| Ruthenium-NHC Complexes | Asymmetric Hydrogenation nih.gov | High enantioselectivity for creating chiral centers. nih.gov |

| Palladium Catalysts | Derivatization, C-H activation researchgate.net | Versatile for functional group interconversion. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical manufacturing. acs.orgjddhs.com This involves using safer solvents, reducing waste, and improving energy efficiency. mdpi.comnd.edupharmafeatures.com

Alternative Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water, bio-based solvents (like glycerol), and supercritical CO₂. jddhs.commdpi.com For Friedel-Crafts reactions, the use of triflate-anion ionic liquids has been shown to be effective, allowing for catalyst recycling. ruc.dk

Energy-Efficient Techniques: Microwave irradiation and high-intensity ultrasound can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, as demonstrated in the synthesis of 1-indanones. nih.govjddhs.com

Solvent-Free Reactions: Performing reactions without a solvent medium, known as mechanosynthesis (e.g., ball-milling), is a highly sustainable approach that minimizes waste and energy consumption. acs.orgpharmafeatures.com

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, enabling transformations under mild conditions that often replace harsh, high-temperature methods. nih.govacs.org It has been applied to a wide range of C-H functionalization reactions that could be relevant for modifying the indane scaffold. nih.gov

Derivatization and Analogue Preparation of this compound

The functional groups present in this compound provide multiple handles for chemical modification, making it a versatile scaffold for creating a library of analogues for research purposes.

Systematic Structural Modifications for Research Purposes

The aryl bromide at the C5 position is arguably the most versatile functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). libretexts.org This is a robust method for introducing a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the C5 position. nih.gov The presence of the ortho-methoxy group may influence the reaction, potentially through a chelating effect that can alter reactivity and selectivity. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It provides access to a vast array of aniline derivatives, which are common substructures in biologically active molecules. The choice of palladium catalyst and ligand is critical for achieving high yields. researchgate.netnih.gov

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. beilstein-journals.org The resulting aryl alkynes are valuable intermediates that can undergo further transformations. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free conditions have been developed. researchgate.netscielo.org.za Electron-rich aryl bromides can sometimes be challenging substrates. researchgate.net

Other Modifications:

The methoxy group can be demethylated to a phenol, as described in section 2.3.3, which can then be alkylated, acylated, or used in other reactions.

The aromatic ring could undergo further electrophilic substitution, though the positions are heavily directed and potentially deactivated by the existing substituents.

The benzylic positions (C1 and C3) of the indane ring are susceptible to radical reactions, such as bromination with N-bromosuccinimide (NBS), allowing for further functionalization of the aliphatic portion of the molecule.

Table of Potential Derivatization Reactions:

| Reaction Name | Reagents | Functional Group Formed at C5 |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base libretexts.org | C-C (Aryl, Alkenyl, Alkyl) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base wikipedia.org | C-N (Amine) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base beilstein-journals.org | C-C (Alkyne) |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst mdpi.com | C-C (Aryl, Alkenyl) |

| Heck Coupling | Alkene, Pd catalyst, Base youtube.com | C-C (Alkene) |

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of this compound, which involves the creation of specific stereoisomers, is a nuanced area of synthetic organic chemistry. While direct, documented methods for the asymmetric synthesis of this specific substituted indane are not prevalent in publicly accessible scientific literature, the construction of chiral indane frameworks is a well-established field. General methodologies developed for other substituted indanes can be extrapolated to suggest potential synthetic routes.

These approaches primarily fall into two categories: asymmetric synthesis, which creates a chiral center in a prochiral molecule, and chiral resolution, which separates a racemic mixture of enantiomers.

Asymmetric Synthetic Strategies

Modern asymmetric synthesis offers several powerful tools for the enantioselective construction of the indane core. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

Transition-Metal Catalyzed Cyclizations: One prominent strategy involves the transition-metal-catalyzed cyclization of appropriately substituted precursors. rsc.org This can include intramolecular Heck reactions or enantioselective conjugate additions that form the five-membered ring of the indane system. The use of chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), can induce high levels of enantioselectivity. rsc.org For instance, a chiral NHC catalyst can facilitate an intramolecular Michael addition to construct the indanyl skeleton with excellent enantiocontrol. rsc.org

Organocatalysis: Organocatalysis has emerged as a significant approach for the asymmetric synthesis of carbocyclic systems, including indanes. Chiral amines or squaramides can catalyze Michael-Michael or aldol-type cascade reactions to build the indane framework with high stereoselectivity. nih.gov These methods are valued for being metal-free and often proceeding under mild reaction conditions.

A hypothetical retrosynthetic analysis for a chiral analogue of this compound might involve a key cyclization step controlled by a chiral catalyst. The specific substitution pattern of the target molecule would necessitate a carefully designed precursor to ensure the desired regioselectivity of the cyclization.

Chiral Resolution

In cases where a racemic mixture of a this compound analogue is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.orglibretexts.org

Diastereomeric Salt Formation: A common and industrially applied method is the formation of diastereomeric salts. libretexts.orgpharmtech.com This involves reacting the racemic mixture, if it contains an acidic or basic functional group, with a single enantiomer of a chiral resolving agent. libretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgpharmtech.com Once separated, the resolving agent can be removed to yield the pure enantiomers. Common resolving agents include chiral acids like tartaric acid and chiral bases like brucine. libretexts.orgchiralpedia.com

Chiral Chromatography: Another powerful technique for separating enantiomers is chiral chromatography. chiralpedia.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. chiralpedia.com This technique can be applied on both analytical and preparative scales.

The table below summarizes these general approaches and their applicability to obtaining chiral analogues of this compound.

| Methodology | Description | Key Features | Potential Application |

| Asymmetric Synthesis | Direct creation of a single enantiomer from a prochiral precursor using a chiral catalyst or reagent. rsc.org | High atom economy; avoids discarding one enantiomer. | Enantioselective cyclization of a suitable acyclic precursor to form the indane ring. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org | Applicable to existing racemic mixtures; well-established techniques. | Separation of racemic this compound analogues via diastereomeric salt formation or chiral chromatography. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Methoxy 7 Methylindane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 5-Bromo-4-Methoxy-7-Methylindane is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the indane core.

The aromatic region is expected to show a singlet for the C6-H proton. The methoxy group (-OCH₃) at C4 will exhibit a singlet at approximately 3.8-4.0 ppm. The methyl group (-CH₃) at C7 will also appear as a singlet, but at a higher field (around 2.2-2.4 ppm) compared to the methoxy protons.

The aliphatic protons of the cyclopentane (B165970) ring will present as two triplets, corresponding to the methylene (B1212753) groups at C1 and C3, and a multiplet for the C2 methylene protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.10 | s | - |

| -OCH₃ | 3.85 | s | - |

| H-1 | ~2.90 | t | ~7.5 |

| H-3 | ~2.90 | t | ~7.5 |

| H-2 | ~2.10 | p | ~7.5 |

| -CH₃ | 2.30 | s | - |

Comprehensive ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon bearing the methoxy group (C4) being the most deshielded. The aliphatic carbons of the indane ring will appear in the upfield region (20-40 ppm).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-5 | ~115 |

| C-6 | ~128 |

| C-4 | ~155 |

| C-7 | ~135 |

| C-3a | ~140 |

| C-7a | ~142 |

| C-1 | ~32 |

| C-2 | ~30 |

| C-3 | ~32 |

| -OCH₃ | ~56 |

| -CH₃ | ~18 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, the triplet of H-1 would show a cross-peak with the multiplet of H-2, which in turn would be correlated with the triplet of H-3, confirming the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C-6, the aliphatic carbons (C-1, C-2, C-3), the methoxy carbon, and the methyl carbon based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methyl protons and carbons C-6, C-7, and C-7a, and between the methoxy protons and C-4. These correlations are vital for confirming the placement of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE effects would be expected between the methyoxy protons and the H-3 protons, as well as between the methyl protons and the H-6 proton, confirming their relative positions on the indane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C-O stretching of the methoxy group, and the C-Br stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹ and 1050 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-O (Aryl-Alkyl Ether) | ~1250 and ~1050 |

| C-Br Stretch | 600-500 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which allows for the confirmation of the elemental composition. The fragmentation pattern provides valuable information about the molecular structure.

The molecular ion peak (M⁺) in the mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 Da.

The fragmentation of the molecule would likely involve the loss of the methyl group from the methoxy or the indane ring, and the loss of the bromo radical. The cleavage of the cyclopentane ring could also lead to characteristic fragment ions.

Predicted Key Fragmentation Peaks:

| m/z | Fragment |

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-79/81]⁺ | Loss of Br |

| [M-43]⁺ | Loss of C₃H₇ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted indanes typically exhibit absorption bands in the ultraviolet region. The presence of the chromophoric aromatic ring and the auxochromic methoxy group will influence the absorption maxima.

For this compound, electronic transitions are expected in the UV region. The spectrum is likely to show a primary absorption band (π → π* transition) around 220-250 nm and a secondary, less intense band (π → π* transition) at longer wavelengths, around 270-290 nm. The exact positions of these bands can be influenced by the solvent polarity. researchgate.netup.ac.za

X-ray Crystallography for Definitive Solid-State Structure

As of the latest available research, a definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible literature. While crystallographic data is available for structurally related compounds, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, this information cannot be directly extrapolated to confirm the precise bond lengths, angles, and crystal packing of this compound nih.gov.

The determination of a crystal structure would provide invaluable, unambiguous insights into the molecule's three-dimensional geometry. This would include the planarity of the indane ring system, the conformation of the methoxy and methyl groups relative to the aromatic ring, and the nature of intermolecular interactions, such as halogen bonding or π-stacking, that govern the solid-state assembly.

Without experimental crystallographic data, a detailed data table of its crystal parameters cannot be provided.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment, if applicable

The molecule this compound is achiral as it does not possess any stereocenters. The indane core itself is planar, and the substitution pattern on the aromatic ring does not introduce any chiral centers. Therefore, the molecule does not exhibit enantiomerism and will not rotate plane-polarized light.

Consequently, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) are not applicable for the structural analysis of this compound. ECD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. Since this compound does not have enantiomers, it will not produce an ECD spectrum.

Therefore, no data table regarding chiroptical properties is relevant for this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Methoxy 7 Methylindane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods reveal details about electron distribution, orbital energies, and molecular geometry, which collectively determine the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 5-Bromo-4-Methoxy-7-Methylindane, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The first step is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable structure on the potential energy surface. nih.gov This process yields key geometric parameters. Based on studies of similar substituted indanes and aromatic compounds, the optimized structure would provide precise bond lengths, bond angles, and dihedral angles that characterize the puckering of the cyclopentane (B165970) ring and the orientation of the substituents.

From the optimized geometry, a host of electronic properties can be calculated. A crucial aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Furthermore, DFT calculations provide global reactivity descriptors, which quantify different aspects of reactivity. These are derived from the HOMO and LUMO energy values.

Table 1: Representative Calculated DFT Properties for this compound This table presents expected values based on typical results for structurally similar compounds.

| Parameter | Expected Value / Description |

|---|---|

| Optimized Total Energy | The calculated minimum energy of the most stable conformer (e.g., in Hartrees). |

| HOMO Energy | Negative value (e.g., in eV), indicating ionization potential. The HOMO would likely be distributed over the methoxy-substituted benzene (B151609) ring. |

| LUMO Energy | Negative or small positive value (e.g., in eV), indicating electron affinity. The LUMO may have significant contributions from the C-Br antibonding orbital. |

| HOMO-LUMO Gap (ΔE) | A moderate value (e.g., 4-5 eV), indicating a stable but reactive molecule. dntb.gov.ua |

| Dipole Moment (µ) | A non-zero value (e.g., in Debye) due to the electronegative bromine and oxygen atoms, indicating the molecule's overall polarity. |

| Global Electrophilicity (ω) | Categorizes the compound as a moderate electrophile. researchgate.net |

| Global Nucleophilicity (N) | Categorizes the compound as a marginal or moderate nucleophile. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative regions are expected around the oxygen atom of the methoxy (B1213986) group and, to a lesser extent, the bromine atom, due to the presence of lone pairs. researchgate.net

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly those on the aromatic ring.

Neutral Potential (Green): These regions, often corresponding to the carbon skeleton, have near-zero potential.

Conformational Analysis and Energy Landscapes of this compound

While the fused ring system of indane provides a relatively rigid scaffold, the molecule still possesses conformational flexibility. This arises primarily from the rotation of the methoxy group (C-O bond) and the methyl group (C-C bond), as well as the puckering of the five-membered cyclopentane ring. researchgate.netresearchgate.net

A thorough conformational analysis involves mapping the potential energy landscape of the molecule. nih.gov This is typically done by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation using quantum chemical methods. The results are used to generate a potential energy surface (PES), which shows the energy of the molecule as a function of its geometry.

The key goals of this analysis are:

Identifying Stable Conformers: Locating the energy minima on the PES, which correspond to the stable, low-energy conformations of the molecule. For this compound, this would reveal the preferred orientation of the methoxy and methyl groups relative to the indane ring.

Determining Energy Barriers: Calculating the energy of the transition states that separate the stable conformers. This reveals the energy required for the molecule to convert from one conformation to another. nih.gov

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to gain a detailed understanding of the reaction mechanism, including the identification of transient intermediates and transition states.

A transition state (TS) is the highest energy point along the reaction coordinate, representing the energetic bottleneck of a chemical reaction. Locating and characterizing the TS is a central goal of mechanistic studies. For a key synthetic step involving this compound, such as a palladium-catalyzed cross-coupling reaction at the C-Br bond, DFT calculations can be employed to find the geometry of the transition state.

The process involves:

Proposing a Reaction Pathway: Based on known chemical principles, an initial guess for the TS structure is proposed.

TS Optimization: Specialized algorithms are used to locate the exact saddle point on the potential energy surface that corresponds to the TS.

Frequency Calculation: To confirm that the located structure is a true transition state, a vibrational frequency analysis is performed. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new C-C bond). chemrevlett.com

Analysis of the transition state structure provides invaluable information about bond breaking and bond formation, steric and electronic effects, and the role of catalysts.

Once the energies of the reactants, transition states, and products have been calculated, key kinetic and thermodynamic parameters for the reaction can be determined. chemrevlett.com These parameters are essential for predicting the feasibility, rate, and outcome of a reaction.

Kinetic Parameters: The activation energy, or Gibbs free energy of activation (ΔG‡), is the energy difference between the transition state and the reactants. This barrier determines the reaction rate; a lower activation energy corresponds to a faster reaction.

By calculating these parameters for competing reaction pathways, computational chemists can predict which products are likely to form and under what conditions.

Table 2: Representative Calculated Energy Parameters for a Hypothetical Reaction Step This table illustrates the type of data generated from a transition state analysis for a reaction such as Nucleophilic Aromatic Substitution.

| Parameter | Description |

|---|---|

| Reaction Energy (ΔEr) | The difference in electronic energy between products and reactants. A negative value indicates an exothermic reaction. |

| Activation Energy (ΔE‡) | The electronic energy barrier from reactants to the transition state. |

| Gibbs Free Energy of Reaction (ΔGr) | The overall free energy change, indicating if the reaction is spontaneous (exergonic) or non-spontaneous (endergonic) at a given temperature. |

| Gibbs Free Energy of Activation (ΔG‡) | The free energy barrier, which is directly related to the reaction rate constant via the Eyring equation. chemrevlett.com |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

As of the latest available data, specific computational studies predicting the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound are not present in the public scientific literature. Theoretical investigations using methods like Density Functional Theory (DFT) or ab initio calculations are standard approaches for predicting such parameters. These computational methods would allow for the calculation of chemical shifts, vibrational frequencies, and electronic transitions. However, without experimental data for this compound, any such theoretical predictions would remain unvalidated.

For analogous compounds, computational methods have been successfully employed. For instance, DFT calculations at levels such as B3LYP/6-31G(d) are often used to optimize molecular geometries and predict spectroscopic properties. A hypothetical computational study on this compound would involve creating a 3D model of the molecule and performing geometry optimization, followed by frequency and NMR chemical shift calculations. The resulting theoretical spectra could then be compared with experimentally obtained spectra to validate the computational model and accurately assign spectral peaks.

A representative, though hypothetical, data table for predicted vs. experimental spectroscopic data is shown below.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Theoretical) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - Methoxy group | Data not available | Data not available |

| ¹H NMR Chemical Shift (ppm) - Aromatic protons | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) - C-Br | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C-O stretch | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

There is currently no published research focusing on the molecular modeling and dynamics simulations of this compound to investigate its interactions with specific biological targets. Such studies are crucial for understanding the potential mechanism of action of a compound at the molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.gov A typical workflow would involve:

Identifying a potential biological target (e.g., an enzyme or receptor).

Performing molecular docking to predict the preferred binding orientation and affinity of this compound to the target's active site.

Running MD simulations of the ligand-target complex to assess its stability and observe the dynamics of the interaction over time. nih.govekb.eg

These simulations can provide valuable insights into the binding mode, key interacting amino acid residues, and the conformational changes in both the ligand and the target upon binding. Parameters such as binding free energy, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) are typically calculated from MD trajectories to quantify the stability and dynamics of the complex. nih.govekb.eg

Without specific studies on this compound, a detailed account of its ligand-target interactions remains speculative. Research on structurally related indane derivatives has suggested potential interactions with various biological targets, but direct extrapolation is not scientifically rigorous.

Structure Activity Relationship Sar Studies Centered on 5 Bromo 4 Methoxy 7 Methylindane

Systematic Modification of the Indane Core and Substituent Positions

The indane core provides a conformationally restricted scaffold that orients substituents in a well-defined three-dimensional space, which is a desirable feature for interacting with specific biological targets. SAR studies typically begin with the systematic modification of this core and the positions of its substituents.

Substituent Modifications: A common strategy involves altering the nature and position of the substituents on the aromatic ring. For 5-Bromo-4-Methoxy-7-Methylindane, this includes:

Moving the bromo, methoxy (B1213986), or methyl groups to other available positions on the aromatic ring to probe the electronic and steric requirements of the target.

Replacing each substituent with other functional groups to evaluate the necessity of the original group for activity.

Introducing new substituents at the remaining open positions (e.g., position 6) or on the cyclopentane (B165970) ring.

These systematic modifications allow researchers to build a comprehensive map of the structural requirements for biological activity.

Influence of the Bromo Group at Position 5 on Biological Activity

The bromine atom at position 5 is a critical feature that significantly influences the compound's properties. Halogens, particularly bromine, can affect biological activity through several mechanisms.

Electronic Effects: Bromine is an electron-withdrawing group via induction but electron-donating through resonance. Its placement at position 5 alters the electron density of the aromatic ring, which can affect binding affinity to biological targets.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity (hydrophobicity) of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.

Steric Effects and Halogen Bonding: The size of the bromine atom can provide crucial steric bulk, promoting a better fit in a hydrophobic pocket of a receptor. Furthermore, bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site, thereby increasing binding affinity and selectivity.

Studies on other brominated compounds have shown that this substituent can be key for anticancer properties, potentially by modulating signaling pathways associated with cell survival.

Table 1: Illustrative SAR Data for Halogen Substitution at Position 5

| Compound Analog | Substituent at C5 | Relative Biological Activity (%) | Rationale |

|---|---|---|---|

| Lead Compound | -Br | 100 | Optimal balance of size, lipophilicity, and halogen bonding capability. |

| Analog 1 | -H | 15 | Demonstrates the importance of a substituent at this position. |

| Analog 2 | -F | 45 | Smaller size and different electronic properties lead to reduced activity. |

| Analog 3 | -Cl | 80 | Similar properties to bromine but may have a slightly less optimal fit or halogen bond strength. |

Impact of the Methoxy Group at Position 4 on Bioactivity

The methoxy (-OCH₃) group at position 4 is a common feature in many biologically active molecules and drugs, where it can profoundly influence both pharmacokinetic and pharmacodynamic properties. nih.gov

Electronic Influence: The methoxy group is a strong electron-donating group through resonance, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can enhance interactions with electron-deficient regions of a biological target.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in the receptor site. nih.gov

Metabolic Stability: The methoxy group can block a potential site of metabolism (e.g., hydroxylation) on the aromatic ring, thereby increasing the metabolic stability and duration of action of the compound.

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, particularly its orientation relative to the indane ring, which can be crucial for proper alignment in the binding pocket. Studies have shown that the presence and position of methoxy groups can fine-tune the properties of molecules. rsc.org

Replacing the methoxy group with a hydroxyl (-OH) group would introduce a hydrogen bond donor and increase polarity, while substitution with a larger alkoxy group (e.g., -OCH₂CH₃) would increase lipophilicity and steric bulk. rsc.org

Table 2: Illustrative SAR Data for Substitution at Position 4

| Compound Analog | Substituent at C4 | Relative Biological Activity (%) | Rationale |

|---|---|---|---|

| Lead Compound | -OCH₃ | 100 | Provides optimal electronic properties and hydrogen bonding capability. |

| Analog 5 | -OH | 70 | Acts as a hydrogen bond donor/acceptor but increases polarity, potentially affecting membrane permeability. |

| Analog 6 | -H | 25 | Loss of electronic donation and hydrogen bonding capacity significantly reduces activity. |

| Analog 7 | -OCF₃ | 40 | Strongly electron-withdrawing, altering the electronic profile and reducing activity. |

Role of the Methyl Group at Position 7 in Modulating Biological Response

The methyl group at position 7, while seemingly simple, plays a vital role in modulating the biological response of the molecule.

Steric Influence: Its position ortho to the fused ring junction provides steric hindrance that can lock the molecule into a specific conformation, which may be more favorable for binding. This steric effect can prevent rotation and improve the pre-organization of the ligand for its target. nih.gov

Metabolic Shielding: The methyl group can act as a metabolic shield, preventing oxidative metabolism at the adjacent position on the aromatic ring, thus enhancing the compound's biological half-life.

Conformational Dynamics: Methyl groups can facilitate dynamics within a protein, allowing the molecule to access a more diverse set of configurations and increasing conformational entropy, which can be advantageous for binding. nih.gov

The importance of this group is often evaluated by replacing it with a hydrogen atom (to probe for steric clash) or with larger alkyl groups like ethyl or propyl (to explore the size limits of the hydrophobic pocket).

Table 3: Illustrative SAR Data for Substitution at Position 7

| Compound Analog | Substituent at C7 | Relative Biological Activity (%) | Rationale |

|---|---|---|---|

| Lead Compound | -CH₃ | 100 | Optimal size for filling a hydrophobic pocket and providing beneficial steric influence. |

| Analog 9 | -H | 30 | Loss of hydrophobic interaction and conformational restriction reduces activity. |

| Analog 10 | -CH₂CH₃ | 50 | Larger ethyl group may cause a steric clash with the receptor, reducing binding affinity. |

Regiochemical Effects of Substituents on Pharmacological Profiles

Regiochemistry—the specific placement of the substituents on the indane core—is paramount in determining the pharmacological profile. Swapping the positions of the bromo, methoxy, and methyl groups would result in new isomers with potentially vastly different biological activities.

Integration of SAR Data with Computational Modeling for De Novo Design

The SAR data gathered from systematic modifications provide the foundation for computational modeling and de novo drug design. nih.govnih.gov These techniques aim to rationally design novel molecules with improved properties in a time and cost-effective manner. springernature.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of the studied analogs with their biological activities. researchgate.net By analyzing the SAR data from the tables above, a QSAR model could be built to predict the activity of unsynthesized indane derivatives, guiding the design of more potent compounds.

Pharmacophore Modeling: The essential steric and electronic features required for binding are identified from the SAR data to create a 3D pharmacophore model. For this series, the model might include a hydrogen bond acceptor (methoxy), a halogen bond donor/hydrophobic feature (bromo), and a hydrophobic feature (methyl) arranged in a specific spatial orientation defined by the rigid indane scaffold.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to simulate how the indane derivatives bind to the active site. researchgate.net This allows for the visualization of key interactions, explains the observed SAR (e.g., why an ethyl group at C7 reduces activity), and helps in designing new molecules with a better complementary fit.

De Novo Design: Integrating these computational tools allows for the de novo (from the beginning) design of entirely new molecules. mdpi.com Algorithms can use the pharmacophore model and the binding site information to "grow" or "link" molecular fragments, generating novel structures that are predicted to have high activity and drug-like properties.

By combining empirical SAR studies with these powerful computational methods, the development of new therapeutic agents based on the this compound scaffold can be significantly accelerated.

Biological Activity and Pharmacological Pathways of 5 Bromo 4 Methoxy 7 Methylindane and Its Analogues

Antimicrobial and Antifungal Evaluations

Research into the antibacterial properties of indane and its derivatives has revealed that structural modifications significantly impact their efficacy. For instance, a study on brominated alboflavusins, which share a halogenated feature, demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Specifically, compounds with bromine substitutions showed effective anti-MRSA activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μM for some analogues. nih.gov This suggests that the bromo substitution on the indane ring could be a key contributor to antibacterial effects.

In studies involving other classes of compounds, the introduction of bromine has been shown to enhance antibacterial activity. For example, certain pyrazoline derivatives with bromo substitutions exhibited increased efficacy against S. aureus and E. faecalis. nih.gov Furthermore, some indane derivatives have been explored for their broad-spectrum antibacterial potential, with a study on novel bacterial topoisomerase inhibitors (NBTIs) incorporating a 4-halo-indane moiety showing potent activity against multidrug-resistant Gram-negative bacteria.

While direct MIC values for 5-Bromo-4-Methoxy-7-Methylindane against S. aureus and E. coli are not available in the cited literature, the data from related halogenated compounds suggest potential antibacterial properties.

Table 1: In Vitro Antibacterial Activity of Selected Analogues (Note: Data for direct analogues of this compound against the specified strains were not available in the reviewed sources. The following table includes data for related compound classes to provide context.)

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Brominated Alboflavusins | MRSA | 25-50 µM | Not Reported | nih.gov |

| 7-Hydroxycoumarin | E. coli | >2000 | Not Reported | |

| 7-Hydroxycoumarin | S. aureus | 500-2000 | Not Reported |

The antifungal activity of indane derivatives and their analogues has also been investigated. While specific data for this compound against Aspergillus niger and Penicillium notatum is scarce, studies on related structures offer some understanding.

For instance, research on essential oils containing various chemical constituents, including methoxylated compounds, has shown antifungal activity. One study on the antifungal effect of six essential oils reported that at a concentration of 0.5 μL/mL, there was complete inhibition of Aspergillus niger and Penicillium sp. This suggests that the methoxy (B1213986) group, a feature of the target compound, might contribute to antifungal properties.

Furthermore, studies on other heterocyclic compounds have demonstrated that structural features can influence antifungal efficacy. For example, certain 1,2,3-triazole analogues have shown activity against Aspergillus niger, with some compounds exhibiting MIC values as low as 0.98 μg/mL.

Table 2: In Vitro Antifungal Activity of Selected Analogues (Note: Data for direct analogues of this compound against the specified strains were not available in the reviewed sources. The following table includes data for related compound classes to provide context.)

| Compound/Analogue Class | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Essential Oils | Aspergillus niger | 0.5 (µL/mL) | Not Reported | |

| Essential Oils | Penicillium sp. | 0.5 (µL/mL) | Not Reported |

Antioxidant Activity Assessment

The antioxidant potential of indane derivatives has been an area of active research, with studies focusing on their ability to scavenge free radicals and inhibit oxidative processes.

Novel indane derivatives isolated from Anisodus tanguticus have demonstrated significant antioxidant activity in radical scavenging assays. These compounds, referred to as anisotindans A–D, were evaluated for their ability to scavenge ABTS•+ and DPPH•+ radicals.

Anisotindan A, in particular, exhibited potent ABTS radical scavenging activity with an IC50 value of 15.62 ± 1.85 μM. In the DPPH radical scavenging assay, anisotindan A also showed antioxidant effects with an IC50 value of 68.46 ± 17.34 μM. The other anisotindans (B, C, and D) also displayed ABTS radical scavenging capabilities, although they were less potent than anisotindan A.

Table 3: Antioxidant Activity of Novel Indane Derivatives

| Compound | ABTS•+ Scavenging IC50 (μM) | DPPH•+ Scavenging IC50 (μM) |

|---|---|---|

| Anisotindan A | 15.62 ± 1.85 | 68.46 ± 17.34 |

| Anisotindan B | 40.92 ± 7.02 | >100 |

| Anisotindan C | 43.93 ± 9.35 | >100 |

The protective effects of antioxidant compounds against lipid peroxidation are a crucial aspect of their biological activity. While specific data on the inhibition of lipid peroxidation by this compound was not found in the reviewed literature, the antioxidant properties demonstrated by its analogues in radical scavenging assays suggest a potential role in mitigating lipid peroxidation. The ability to scavenge free radicals is a key mechanism in preventing the chain reactions of lipid peroxidation.

Anti-inflammatory Properties

Indane derivatives have been investigated for their anti-inflammatory potential, with studies exploring their effects on various inflammatory mediators and pathways.

Research on a series of indane dimers has provided insights into their anti-inflammatory mechanisms. One such compound, PH46, and its analogues were evaluated for their ability to inhibit the production of nitric oxide (NO) and various cytokines in cellular models of inflammation.

In LPS-induced SW480 cells, the indane dimer PH46 exhibited the highest inhibition of NO production, with a 56.50 ± 3.09% reduction. Other derivatives also showed inhibitory effects on NO production. Furthermore, these indane dimers demonstrated significant inhibition of the pro-inflammatory cytokines IL-6 and TNF-α in THP-1 macrophages, as well as IL-8 in SW480 cells. For instance, the inhibition of IL-6 by some of the indane dimers was comparable to that of the immunosuppressive drug cyclosporine A.

The study also investigated the effect of these compounds on the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of leukotrienes, potent inflammatory mediators. PH46 and another methylene (B1212753) analogue showed significant inhibition of 5-LOX.

Table 4: Anti-inflammatory Activity of Indane Dimers

| Compound | % Inhibition of NO Production | % Inhibition of 5-LOX | % Inhibition of IL-6 | % Inhibition of TNF-α | Reference |

|---|---|---|---|---|---|

| PH46 (2) | 56.50 ± 3.09 | 45.30 ± 5.28 | Significant | Significant |

Another study on quinoline-4(1H)-one derivatives, which can be considered structural analogues in a broader sense, also reported anti-inflammatory activity through the inhibition of NO production in lipopolysaccharide-induced BV-2 cells, with some compounds showing moderate inhibition with IC50 values in the micromolar range.

Anticancer and Cytotoxic Activity Research

The search for effective and selective anticancer agents is a cornerstone of medicinal chemistry. Analogues of this compound, characterized by bromo and methoxy substitutions, have been the subject of extensive research for their potential to combat cancer. These studies have revealed significant cytotoxic effects against various cancer cell lines, modulation of the cell cycle, and the induction of programmed cell death pathways.

The cytotoxic potential of bromo- and methoxy-substituted compounds has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share methoxy and bromo substitutions, have shown sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines and were particularly effective against the MCF-7 (breast adenocarcinoma) cell line. nih.govresearchgate.net

One of the most potent series features 2,5-dimethoxyanilines, especially the 4-brominated compounds. nih.govresearchgate.net Similarly, other studies on different classes of molecules with bromo- and methoxy- groups have reported significant cytotoxic activities. For example, certain 6-bromo quinazoline (B50416) derivatives have shown notable cytotoxicity against MCF-7 and SW480 (colon cancer) cell lines. nih.gov A 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-isatin demonstrated marked effects on a breast cancer cell line (BT-549), a non-small cell lung cancer cell line (NCI-H23), and an ovarian cancer cell line (IGROV1). nih.gov

Furthermore, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have shown potent antiproliferative activities towards HeLa, MCF-7, and HT-29 cells. nih.gov The introduction of silyl (B83357) ethers to 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives also resulted in compounds with excellent antiproliferative activity, particularly against the HCT-116 colon cancer cell line. mdpi.com

Interactive Data Table: Cytotoxicity of Selected Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa | Sub-micromolar | nih.govresearchgate.net |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | HT-29 | Sub-micromolar | nih.govresearchgate.net |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF-7 | Sub-micromolar | nih.govresearchgate.net |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | nih.gov |

| N-acetamide derivative (7d) | HeLa | 0.52 | nih.gov |

| N-acetamide derivative (7d) | MCF-7 | 0.34 | nih.gov |

| N-acetamide derivative (7d) | HT-29 | 0.86 | nih.gov |

| 5-O-Silyl ether of MBA (3a) | HCT-116 | 1.3 | mdpi.com |

Investigations into the mechanism of action of these cytotoxic compounds have often pointed towards interference with the cell cycle. For instance, a potent N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative, compound 25, was found to arrest cells at the G2/M phase of the cell cycle, a characteristic feature of agents that target tubulin. nih.govresearchgate.net

Similarly, studies on 5-Bromouridine (BrUrd), an analogue of the pyrimidine (B1678525) nucleoside, revealed that it suppresses the traverse of cells through the S phase and G2+M phases in MOLT-4 and HL-60 leukemia cell lines, as well as in normal lymphocytes. nih.gov The N-acetamide derivative 7d, which showed potent cytotoxicity, also arrested cells in the G2/M phase. nih.gov In contrast, some bromophenol derivatives were found to inhibit the viability of leukemia K562 cells without affecting the cell cycle distribution. mdpi.com

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells. Many analogues of this compound have been shown to induce apoptosis. The highly potent sulphonamide compound 25 was found to trigger apoptotic cell death. nih.govresearchgate.net Likewise, 5-Bromouridine induced apoptosis in HL-60 cells and lymphocytes. nih.gov

In addition to apoptosis, autophagy, a cellular self-digestion process, has been observed. Interestingly, compound 25 was found to induce both apoptosis and autophagy. nih.govresearchgate.net The relationship between these two pathways can be complex. In some cases, autophagy acts as a survival mechanism for cancer cells, while in others, it can lead to cell death. nih.gov For example, in prostate cancer cells treated with the antitumor cytokine mda-7/IL-24, autophagy was initially observed, which later switched to apoptosis. nih.gov Inhibiting autophagy in this system actually increased apoptosis, suggesting a cytoprotective role for autophagy initially. nih.gov The discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer further highlights the therapeutic potential of modulating these pathways. researchgate.net

A significant number of antimitotic agents exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Several analogues of this compound have been identified as tubulin polymerization inhibitors. The active N-(5-methoxyphenyl) methoxybenzenesulphonamide compounds were found to inhibit microtubular protein polymerization at micromolar concentrations, with docking studies suggesting they bind to the colchicine (B1669291) site of tubulin. nih.govresearchgate.net

Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were identified as tubulin polymerization inhibitors. nih.gov The most promising compound from this series, 7d, effectively inhibited microtubule polymerization with an IC50 of 7.70 µM. nih.gov Microtubule-targeting agents are a successful class of chemotherapeutics due to their ability to interfere with critical cellular functions like mitosis and cell signaling. nih.gov

Neuropharmacological Investigations

Beyond cancer, certain structural motifs present in this compound are of interest in neuropharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Several compounds with structural similarities to this compound have been investigated for their AChE inhibitory activity.

A series of novel isochroman-4-one (B1313559) derivatives synthesized from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one displayed potent anti-AChE activity. nih.gov One of the most potent compounds, 10a, exhibited an IC50 value of 1.61 nM, significantly more potent than the standard drug donepezil (B133215) (IC50 = 12.06 nM). nih.gov Molecular modeling suggested that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Furthermore, in silico analysis predicted that ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnaphthyridine-3-carboxylate could dock successfully in both the PAS and CAS of AChE, and subsequent experimental studies confirmed it to be a potent and selective AChE inhibitor. nih.gov Galanthamine derivatives are also well-known for their AChE inhibitory activity. nih.govddg-pharmfac.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. While direct studies on this compound are not available, the indane structure is a key feature of potent MAO inhibitors. For instance, rasagiline, an N-propargyl-1-aminoindan derivative, is a well-known selective inhibitor of MAO-B. nih.gov

Studies on the structure-activity relationship of various MAO inhibitors reveal the importance of the compound's core structure and substituents. Research on selegiline (B1681611) analogues has shown that substitutions on the aromatic ring can significantly influence inhibitory potency and selectivity for MAO-A or MAO-B. researchgate.net For example, a chloro-substituent at the 3-position of a particular analogue series resulted in greater MAO-B inhibition compared to bromo or methoxy groups at the same position. researchgate.net This suggests that the bromine and methoxy groups on the indane ring of this compound would likely modulate its interaction with the active site of MAO enzymes. The aromatic core and hydrophobic characteristics are recognized as important pharmacophoric features for MAO inhibition. nih.gov

Inhibitory Activity of MAO-B by Selegiline Analogues

This table displays the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of various selegiline analogues against monoamine oxidase B (MAO-B), highlighting the impact of different substituents on inhibitory activity.| Compound | Substituent at 3-position | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | -Cl | 0.202 | 19.04 |

| S15 | -OCH3 | 3.691 | - |

Neuroprotective Effects

Neuroprotection is a key therapeutic strategy for managing neurodegenerative diseases and ischemic brain injury. Substituted indane derivatives have shown significant promise in this area. A recent study developed and evaluated a series of indanone and piperidine (B6355638) hybrids for their neuroprotective activities. nih.gov It was found that indanone derivatives, in particular, demonstrated superior neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion (OGD/R), which simulates ischemic injury. nih.gov

One of the lead compounds from this research effectively mitigated ischemia-reperfusion injury in an in vivo model, significantly reducing the infarct volume. nih.gov This highlights the therapeutic potential of the indane scaffold in protecting neurons from ischemic damage. The mechanisms underlying these neuroprotective effects are often multifaceted, involving anti-apoptotic, anti-inflammatory, and antioxidant pathways. mdpi.comnih.gov Agents with neuroprotective properties can prevent neuronal apoptosis by modulating molecules involved in programmed cell death and can also support neuroplasticity and neurogenesis. mdpi.com

Receptor Interactions and Target Identification

G Protein-Coupled Receptor (GPCR) Activity

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the target for a significant portion of modern drugs. nih.govyoutube.com They transduce a wide variety of extracellular signals into intracellular responses through the activation of G-proteins and other signaling molecules. youtube.com The binding of a ligand to a GPCR initiates a cascade of conformational changes that relays the signal to the cell's interior. nih.gov

While specific data on the interaction of this compound with GPCRs is not available, the indane core is present in ligands for various GPCRs. The functional outcome of a ligand-GPCR interaction can be complex, with some ligands showing "biased signaling," where they preferentially activate one intracellular pathway over another. researchgate.net The nature and position of substituents on a ligand are critical for determining its binding affinity and functional selectivity at a given GPCR. researchgate.net

Cannabinoid Receptor Binding (CB1, CB2)

The cannabinoid receptors CB1 and CB2 are GPCRs that are key components of the endocannabinoid system. nih.gov While CB1 is primarily expressed in the central nervous system, CB2 is found predominantly in the immune system. youtube.com The indane structure is found in some synthetic cannabinoid receptor modulators. The binding affinity of ligands for CB1 and CB2 receptors can be influenced by their chemical structure. nih.gov For example, anandamide (B1667382), an endogenous cannabinoid, has a higher binding affinity for the CB1 receptor compared to 2-arachidonoylglycerol (B1664049) (2-AG). youtube.com The structural features of a ligand dictate how it fits into the binding pocket of the receptor, influencing its affinity and efficacy. youtube.com The high sequence similarity between CB1 and CB2 receptors makes the design of selective ligands challenging. youtube.com

Binding Affinities of Endocannabinoids for the CB1 Receptor

This table shows the binding affinity (Ki) of the endogenous cannabinoids, anandamide and 2-arachidonoylglycerol (2-AG), for the cannabinoid 1 (CB1) receptor.| Compound | CB1 Receptor Ki (nM) |

|---|---|

| Anandamide | ~70 |

| 2-Arachidonoylglycerol (2-AG) | ~10,000 |

Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

The potential mechanisms of action for a compound like this compound can be inferred from studies of its structural analogues. For neuroprotective indane derivatives, the mechanisms often involve the mitigation of cellular stress pathways. nih.gov This can include protection against oxygen-glucose deprivation, which is a model for ischemic cell death. nih.gov

At the molecular level, the neuroprotective effects of various compounds have been linked to the modulation of specific signaling pathways. These can include the reduction of oxidative stress, inhibition of apoptosis (programmed cell death), and downregulation of inflammatory responses. nih.gov For example, some neuroprotective agents act by preventing the accumulation of protein aggregates, which is a hallmark of many neurodegenerative diseases. mdpi.com They can also modulate the activity of key enzymes and transcription factors involved in cell survival and death. The ultimate effect of these molecular interactions is the preservation of neuronal structure and function in the face of pathological insults. nih.gov

Future Directions and Potential Applications of 5 Bromo 4 Methoxy 7 Methylindane Research

Advanced Lead Optimization and Preclinical Development

The future development of 5-Bromo-4-Methoxy-7-Methylindane would likely begin with a comprehensive lead optimization campaign. This process would involve the synthesis and evaluation of a library of analogues to establish a robust Structure-Activity Relationship (SAR). nih.govnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Key modifications could include:

Manipulation of the Bromine Substituent: The position and presence of the bromine atom can significantly influence the biological activity of the molecule. researchgate.net Exploring analogues with the bromine at different positions on the aromatic ring, or its replacement with other halogens (e.g., chlorine, fluorine), could modulate the compound's binding affinity and metabolic stability.